2-bromo-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-9-6-7-13(19-9)12(17)8-16-14(18)10-4-2-3-5-11(10)15/h2-7,12,17H,8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHJDWBDNOPNDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2=CC=CC=C2Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide typically involves the following steps:
Bromination: The starting material, benzamide, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Hydroxyethylation: The brominated benzamide is then reacted with 2-hydroxyethylamine to introduce the hydroxyethyl group.
Furan Ring Introduction:
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of the corresponding hydrogenated benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine:
Pharmacological Studies: The compound can be investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Drug Development: It may serve as a lead compound for the development of new therapeutic agents.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may be explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide depends on its specific application. In pharmacological studies, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The hydroxy group and the furan ring may play crucial roles in binding to these targets and exerting the compound’s effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 2-bromo-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide and related benzamide derivatives:
Structural and Functional Insights
Substituent Effects on Bioactivity: The 3,5-dibromo-2-methoxy derivative () exhibits enhanced antibacterial potency due to bromine’s electron-withdrawing effects, which stabilize interactions with bacterial chaperone proteins . Halogen-rich analogs (e.g., ) prioritize metabolic stability and target affinity through fluorine and chlorine substituents, though this may increase toxicity risks .
Synthetic Efficiency :
- The 90% yield for the trifluoropropyloxy derivative () highlights the efficiency of using acyl chlorides and aniline intermediates . The target compound’s synthesis would likely require similar amide coupling steps but may face challenges in stereochemical control due to the hydroxyethyl-furan moiety.
Antimicrobial Potential: Compounds with hydroxybenzamide cores () show broad-spectrum antimicrobial activity, suggesting that the target’s hydroxy group could enhance binding to microbial enzymes or membranes .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-bromo-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling using a palladium catalyst. Key steps include:
- Using 2-bromobenzamide derivatives as aryl halide precursors.
- Optimizing substituents (e.g., tert-butyl or cumyl groups on the amide nitrogen) to enhance enantioselectivity (up to 93% ee) .
- Reaction conditions: Pd(OAc)₂, chiral ligands (e.g., Binap), and mild bases (e.g., K₃PO₄) in toluene/water at 80–100°C.
- Critical parameters : Temperature, ligand choice, and protecting groups on the hydroxyethyl moiety to prevent side reactions.
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- Primary methods :
- NMR spectroscopy (¹H, ¹³C) to verify substituent positions and stereochemistry .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography to resolve chiral centers and intermolecular interactions (e.g., hydrogen bonding in the hydroxyethyl group) .
- Supplementary data : IR spectroscopy for functional group analysis (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Receptor antagonism :
- CXCR2/CXCR1 binding assays (e.g., IL-8 competition assays in neutrophils) to assess anti-inflammatory potential .
- Antimicrobial screening :
- MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for the chiral hydroxyethyl group?
- Chiral catalysts : Employ Pd-Binap complexes to induce axial chirality during Suzuki-Miyaura coupling .
- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield the hydroxy group during synthesis, followed by deprotection with TBAF .
- Resolution techniques : Chiral HPLC or enzymatic resolution for racemic mixtures .
Q. How do structural modifications (e.g., furan substitution) impact biological activity?
- Structure-activity relationship (SAR) strategies :
- Replace the 5-methylfuran with other heterocycles (e.g., thiophene) to alter lipophilicity and receptor binding .
- Modify the hydroxyethyl group to esters or ethers to enhance metabolic stability .
- Experimental validation :
- Compare IC₅₀ values in CXCR2 assays after systematic substitutions .
- Assess solubility via logP measurements and pharmacokinetic profiling in rodent models .
Q. How can crystallographic fragment screening elucidate target interactions?
- Co-crystallization : Soak the compound with target proteins (e.g., CXCR2 or bacterial chaperones) and analyze using:
- X-ray diffraction (1.5–2.0 Å resolution) to map binding pockets .
- Thermal shift assays to monitor protein stability upon ligand binding .
- Data interpretation : Use programs like PHENIX or Coot for electron density analysis .
Q. How to address contradictions in biological activity data across studies?
- Root-cause analysis :
- Verify compound purity via HPLC (>98%) and elemental analysis .
- Replicate assays under standardized conditions (e.g., cell line, passage number, serum concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
